molecular formula C13H16Cl2N2 B1521239 [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride CAS No. 1185300-46-2

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Cat. No. B1521239
CAS RN: 1185300-46-2
M. Wt: 271.18 g/mol
InChI Key: ODCQSZKDWMPGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C13H16Cl2N2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-12-4-2-10 (3-5-12)13 (14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” is a solid substance at room temperature . It has a molecular weight of 271.185 Da .

Scientific Research Applications

Anti-inflammatory Research

Pyridinylmethylamine compounds have been studied for their anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Cancer Research

These compounds have shown promise in cancer research, with some derivatives exhibiting cytotoxicity against tested cancer cell lines . They are explored for their potential to inhibit the growth of cancer cells and could be used in developing new cancer therapies.

Pharmaceutical Development

Pyridinylmethylamine derivatives are widely used in drug designing and development due to their presence in a large number of naturally occurring bioactive compounds . They serve as precursors to pharmaceuticals and have potential applications in creating new medications.

Agrochemical Research

The chemical structure of pyridinylmethylamine compounds makes them suitable for use as precursors in agrochemicals . They could be involved in the synthesis of pesticides or herbicides.

Chemical Industry Applications

These compounds are also used in various chemical-based industries for the synthesis of different industrial chemicals .

Bioactive Compound Synthesis

Pyridinylmethylamine derivatives are part of the synthesis process for various bioactive compounds that have applications across multiple fields, including medicinal chemistry and biological research .

properties

IUPAC Name

(4-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCQSZKDWMPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 5
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 6
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.